Tert-butyl 2-carbamoylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 2-carbamoylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H20N2O3. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by a piperidine ring substituted with a carbamoyl group and a tert-butyl ester group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-2-carboxylate with an appropriate carbamoylating agent. One common method includes the use of benzotriazol-1-yloxyl-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) as a coupling reagent in the presence of ammonia and N,N-dimethylformamide (DMF) as the solvent. The reaction is carried out at room temperature, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure consistent product quality. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-carbamoylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form secondary amines, which are valuable intermediates in organic synthesis.
Oxidation Reactions: Oxidation of the piperidine ring can lead to the formation of piperidone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted piperidine derivatives.
Reduction Reactions: Formation of secondary amines.
Oxidation Reactions: Formation of piperidone derivatives.
Scientific Research Applications
Tert-butyl 2-carbamoylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-carbamoylpiperidine-1-carboxylate
- Tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate
- Tert-butyl piperidine-2-carboxylate
Uniqueness
Tert-butyl 2-carbamoylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 2-carbamoylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-8(13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFYKONQFFJILQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373563 | |
Record name | tert-Butyl 2-carbamoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388077-74-5 | |
Record name | tert-Butyl 2-carbamoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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